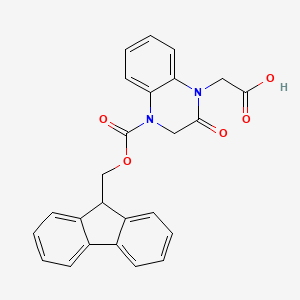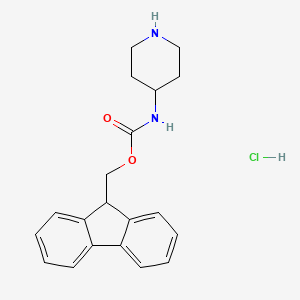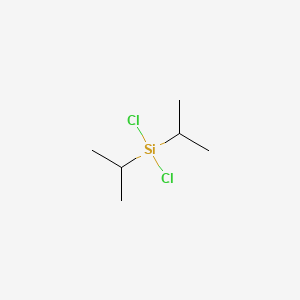
Dichlorodiisopropylsilane
説明
Dichlorodiisopropylsilane is a useful research compound. Its molecular formula is C6H14Cl2Si and its molecular weight is 185.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Remediation
Adsorption of Herbicides : Dichlorodiisopropylsilane is utilized in the synthesis of aminosilane-grafted mesoporous carbons for environmental applications, such as the adsorption of herbicides from aqueous solutions. This approach enhances the sorption capacity towards herbicides, demonstrating its potential for environmental remediation and the purification of aquatic environments from toxic contaminants (Gościanska & Olejnik, 2019).
Materials Science
Hybrid Xerogels : Research on hybrid xerogels containing positively charged 1,4-diazoniabicycle[2.2.2]octane dichloride demonstrates the utility of this compound in materials science. These xerogels, derived from the compound di-3-n-propyltrimethoxysilane dichloride, showcase microporous structures ideal for ion exchange processes and highlight the versatility of silane-based compounds in designing materials with specific chemical properties (Arenas et al., 2006).
Nanotechnology
Inorganic Nanoparticles : this compound plays a role in the synthesis of inorganic nanoparticles, crucial for the advancement of nanotechnology. This area explores the development of novel materials for applications in electronics, catalysis, and more. The research underscores the importance of silane compounds in generating nanosized inorganic-organic hybrids for various technological applications (Cushing, Kolesnichenko, & O'Connor, 2004).
作用機序
Target of Action
Diisopropyldichlorosilane, also known as Dichlorodiisopropylsilane, is primarily used as a protecting group reagent . Its main targets are hydroxy groups in organic compounds, particularly in nucleosides .
Mode of Action
Diisopropyldichlorosilane interacts with its targets by forming a protective layer around the hydroxy groups . This is achieved through a reaction with the nucleoside in the presence of this compound and imidazole in DMF, resulting in a protected nucleoside .
Biochemical Pathways
It is known that the compound plays a role in thePeterson alkenation reaction , a method used to form carbon-carbon double bonds .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 1026 g/mL at 20 °C . It has a boiling point of 66 °C at 27 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.
Result of Action
The primary result of Diisopropyldichlorosilane’s action is the protection of hydroxy groups in organic compounds . This protection facilitates certain chemical reactions, such as the Peterson alkenation, by preventing unwanted side reactions .
Action Environment
Diisopropyldichlorosilane is sensitive to moisture, water, and protic solvents, reacting rapidly with these substances . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the presence of these substances in its environment .
生化学分析
Biochemical Properties
Dichlorodiisopropylsilane plays a significant role in biochemical reactions as a protecting group reagent. It interacts with various enzymes, proteins, and other biomolecules to facilitate the tethering of alcohols. The compound’s interaction with these biomolecules is primarily through the formation of covalent bonds, which helps in stabilizing the intermediate structures during chemical reactions . This stabilization is crucial for the successful completion of complex biochemical processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to alterations in cell signaling pathways, affecting the overall cellular response. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to specific sites on enzymes and proteins, altering their activity and function. This binding can result in the inhibition of certain enzymes, preventing them from catalyzing their respective reactions. Conversely, this compound can also activate certain enzymes by stabilizing their active conformations . These interactions at the molecular level are crucial for the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be sensitive to moisture and can degrade when exposed to water or protic solvents . This degradation can lead to a decrease in its effectiveness as a protecting group reagent over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where its stability and degradation are closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively function as a protecting group reagent without causing significant toxic or adverse effects. At high doses, this compound can exhibit toxic effects, including severe skin burns and eye damage . These threshold effects are crucial for determining the safe and effective dosage levels for various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to form covalent bonds with biomolecules allows it to participate in metabolic reactions, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical processes and its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its effectiveness as a protecting group reagent, ensuring that it reaches the target sites within the cells.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form covalent bonds with biomolecules allows it to be localized in areas where it can exert its effects most effectively . Understanding the subcellular localization of this compound is essential for elucidating its role in biochemical processes and its overall impact on cellular function.
特性
IUPAC Name |
dichloro-di(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENNYNYEKCQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374298 | |
| Record name | Diisopropyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7751-38-4 | |
| Record name | Diisopropyldichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.
Q2: How does the structure of polymers synthesized from this compound influence their degradation properties?
A2: Research [] shows that incorporating this compound into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.
Q3: Can you provide an example of how this compound contributes to the development of materials with specific properties?
A3: In a study focusing on highly fluorescent materials [], this compound was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial this compound structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using this compound as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



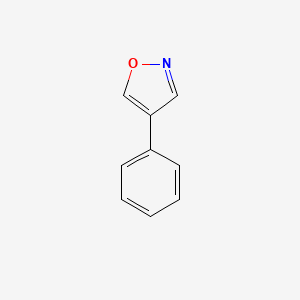
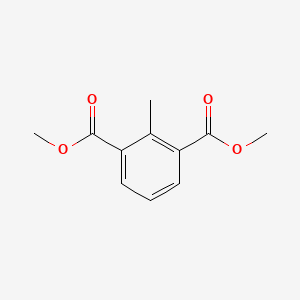

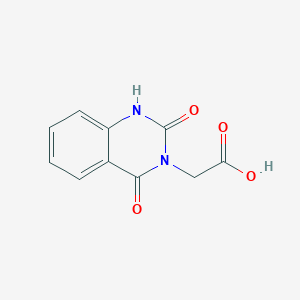
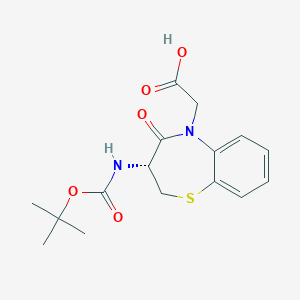

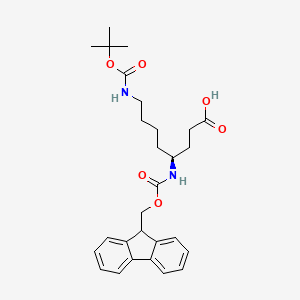
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/structure/B1349863.png)
